(2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone
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Overview
Description
(2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone is a complex organic compound that features a combination of a dichlorophenyl group and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone typically involves the reaction of 9-ethylcarbazole with 2,4-dichlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which (2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(9-Ethyl-9H-carbazol-3-yl)methanone: Similar structure but lacks the dichlorophenyl group.
(2,4-Dichlorophenyl)(9H-carbazol-3-yl)methanone: Similar but without the ethyl group on the carbazole moiety.
Uniqueness
(2,4-Dichlorophenyl)(9-ethyl-9H-carbazol-3-yl)methanone is unique due to the presence of both the dichlorophenyl and ethylcarbazole groups, which confer specific chemical and physical properties. This combination makes it particularly useful in applications requiring specific electronic or photonic characteristics.
Properties
CAS No. |
809279-80-9 |
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Molecular Formula |
C21H15Cl2NO |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-(9-ethylcarbazol-3-yl)methanone |
InChI |
InChI=1S/C21H15Cl2NO/c1-2-24-19-6-4-3-5-15(19)17-11-13(7-10-20(17)24)21(25)16-9-8-14(22)12-18(16)23/h3-12H,2H2,1H3 |
InChI Key |
XKTXZRTVARUXSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41 |
Origin of Product |
United States |
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